molecular formula C7H11N3O2S B12994243 1-N-(Methylsulfamoyl)benzene-1,4-diamine

1-N-(Methylsulfamoyl)benzene-1,4-diamine

Cat. No.: B12994243
M. Wt: 201.25 g/mol
InChI Key: IUDLZJSMDPCADS-UHFFFAOYSA-N
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Description

1-N-(Methylsulfamoyl)benzene-1,4-diamine is a chemical compound with the molecular formula C7H11N3O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzene ring substituted with a methylsulfamoyl group and two amino groups at the 1 and 4 positions.

Preparation Methods

The synthesis of 1-N-(Methylsulfamoyl)benzene-1,4-diamine involves several steps. One common method includes the reaction of benzene-1,4-diamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

1-N-(Methylsulfamoyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-N-(Methylsulfamoyl)benzene-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-N-(Methylsulfamoyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-N-(Methylsulfamoyl)benzene-1,4-diamine can be compared with other similar compounds, such as:

    Benzene-1,4-diamine: Lacks the methylsulfamoyl group, resulting in different chemical properties and reactivity.

    N-(Methylsulfamoyl)benzene-1,2-diamine: Has the amino groups at different positions, leading to variations in its chemical behavior and applications.

    N-(Methylsulfamoyl)benzene-1,3-diamine: Similar to the 1,4-diamine derivative but with different positional isomerism, affecting its reactivity and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

4-N-(methylsulfamoyl)benzene-1,4-diamine

InChI

InChI=1S/C7H11N3O2S/c1-9-13(11,12)10-7-4-2-6(8)3-5-7/h2-5,9-10H,8H2,1H3

InChI Key

IUDLZJSMDPCADS-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)NC1=CC=C(C=C1)N

Origin of Product

United States

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